

Comparative analysis of the bioactivity of sulfur analogs of benzoxazinones

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Compound of Interest

Compound Name: 5-Hydroxy-2H-1,4-benzoxazin-3(4H)-one

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Comparative Bioactivity of Benzoxazinone Sulfur Analogs: A Research Guide

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the bioactivity of sulfur analogs of benzoxazinones, primarily focusing on benzothiazinones. It synthesizes experimental data from various studies to offer an objective comparison of their performance against their oxygen-containing counterparts.

The replacement of the oxygen atom with sulfur in the benzoxazinone scaffold has been shown to significantly modulate the biological activity of these compounds. This guide delves into the comparative bioactivity, presenting quantitative data, detailed experimental methodologies, and visual representations of key concepts.

Comparative Bioactivity Data

The following table summarizes the quantitative bioactivity data for representative benzoxazinone and benzothiazinone analogs across different biological targets.

Compound Class	Compound	Target Organism/Enzyme	Bioactivity Metric	Value	Reference
Benzoxazinone	31b	Mycobacterium tuberculosis	MIC	>38 μ M	[1]
Benzothiazinone	23b	Mycobacterium tuberculosis	MIC	0.5 μ M	[1]
Benzoxazinone	33b	Mycobacterium tuberculosis	MIC	1 μ M	[1]
Benzothiazinone	Macozinone analog	Mycobacterium tuberculosis	MIC	~0.002 μ M (500x more active than 33b)	[1]
Benzothiazinone	5Bd	Acetylcholinesterase (rat cortex)	IC50	8.48 μ M	[2][3]
Benzothiazinone	5Bd	Acetylcholinesterase (rat hippocampus)	IC50	39.80 μ M	[2][3]
Benzothiazinone	Halogenated non-nitro BTZ (2d)	M. tuberculosis H37Rv	MIC	60 μ M	[4]
Benzothiazinone	BTZ043 (8-nitro)	M. tuberculosis H37Rv	MIC90	Consistent with nanomolar range	[4]
Benzoxazinone	D-DIBOA	Echinochloa crus-galli	IC50	Similar to sulfur	[5]

		(root growth)		analogs	
Benzoxazinone	D-HBOA	Lolium rigidum (root growth)	IC50	Similar to sulfur analogs	[5]
1,4-Benzothiazinone	Compound 2	Portulaca oleracea (root growth)	Inhibition at 1000 μ M	Similar to pendimethalin (herbicide)	[5]
1,4-Benzothiazinone	Compound 3	Portulaca oleracea (root growth)	Inhibition at 1000 μ M	Similar to pendimethalin (herbicide)	[5]

Key Findings from Comparative Analysis

- Antimycobacterial Activity:** The substitution of oxygen with sulfur in the benzoxazinone ring system leads to a dramatic increase in antimycobacterial potency. For instance, benzothiazinone analog 23b was significantly more active against Mycobacterium tuberculosis than its benzoxazinone counterpart 31b[1]. Similarly, a macozinone analog with a sulfur atom was 500 times more active than its oxygen equivalent[1]. The presence of a nitro group at the C-8 position of the benzothiazinone scaffold is often crucial for high in vitro potency against M. tuberculosis[4]. Halogenated benzothiazinones lacking this nitro group show a clear loss of activity[4].
- Herbicidal Activity:** Sulfur analogs of benzoxazinones, specifically 1,4-benzothiazinones and 1,4-benzoxathianones, have demonstrated significant phytotoxicity. These compounds showed higher inhibition of wheat coleoptile elongation compared to benzoxazinones, particularly at higher concentrations[5][6]. In studies against various weeds, the inhibitory effects on root growth were notable, with some sulfur analogs exhibiting efficacy comparable to the commercial herbicide pendimethalin[5]. The presence of an aliphatic group at the C2 position of 1,4-benzothiazinones was found to enhance inhibitory activity[5][6].
- Acetylcholinesterase Inhibition:** Certain benzothiazin-4-ones have been identified as potential inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. The compound 5Bd showed promising inhibitory activity against AChE in rat brain cortex homogenates[2][3].

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Synthesis of Benzothiazinones

A general and efficient one-pot, three-component reaction is often employed for the synthesis of 2,3-disubstituted-1,3-benzothiazin-4-ones.

- Reactants: Thiosalicylic acid, an aldehyde (aliphatic or aromatic), and an amine (e.g., N-(3-aminopropyl)piperidine, 4-(2-aminoethyl)morpholine, or 1-(2-aminoethyl)piperidine)[2][3].
- Solvent: Toluene[2][3].
- Procedure: The reactants are refluxed in toluene for approximately 5 hours. The solvent is then removed under reduced pressure, and the resulting crude product is purified, typically by column chromatography on silica gel[2][3].
- Characterization: The structure and purity of the synthesized compounds are confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS)[2][3].

In Vitro Acetylcholinesterase (AChE) Inhibition Assay

The inhibitory activity of the synthesized compounds against AChE is determined using a modification of the Ellman's method.

- Enzyme Source: Homogenates of cerebral cortex and hippocampus from Wistar rats[3].
- Procedure: The assay is performed in a 96-well plate. The reaction mixture contains the enzyme preparation, 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), the test compound at various concentrations, and acetylthiocholine iodide as the substrate. The rate of the reaction is monitored spectrophotometrically by measuring the increase in absorbance at 412 nm due to the formation of the yellow 5-thio-2-nitrobenzoate anion[3].
- Data Analysis: The percentage of inhibition is calculated, and the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined from a dose-response curve[3].

Antimycobacterial Activity Assay (MIC Determination)

The minimum inhibitory concentration (MIC) of the compounds against *Mycobacterium tuberculosis* is determined using a broth microdilution method.

- Bacterial Strain: *M. tuberculosis* H37Rv[4].
- Culture Medium: Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol[4].
- Procedure: The compounds are serially diluted in the culture medium in a 96-well plate. A standardized inoculum of the bacterial suspension is added to each well. The plates are incubated at 37 °C for a specified period[4].
- Data Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria[4].

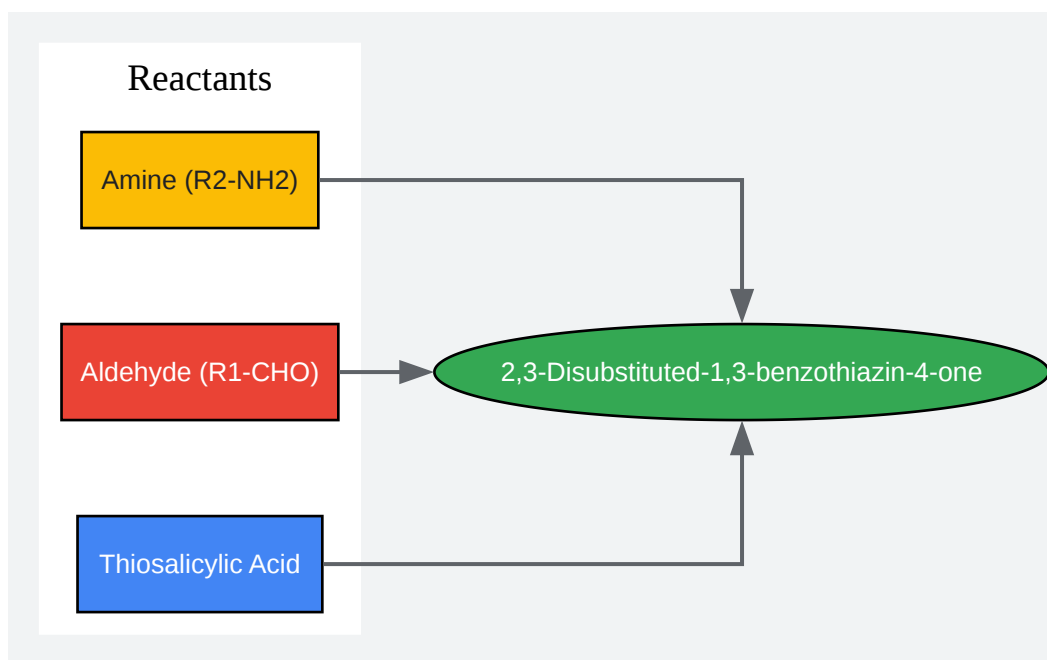
Phytotoxicity Assay (Wheat Coleoptile Elongation)

The phytotoxic effect of the compounds is assessed by measuring their impact on the elongation of wheat coleoptiles.

- Plant Material: Wheat seeds (e.g., *Triticum aestivum*)[5][6].
- Procedure: Wheat seeds are germinated in the dark. Coleoptile segments of a specific length are excised and placed in test tubes containing a buffered solution and the test compound at different concentrations. The tubes are incubated in the dark on a shaker. The length of the coleoptiles is measured after a set period (e.g., 24 hours)[5][6].
- Data Analysis: The percentage of inhibition of elongation is calculated relative to a control group without the test compound. Negative values indicate inhibition[6].

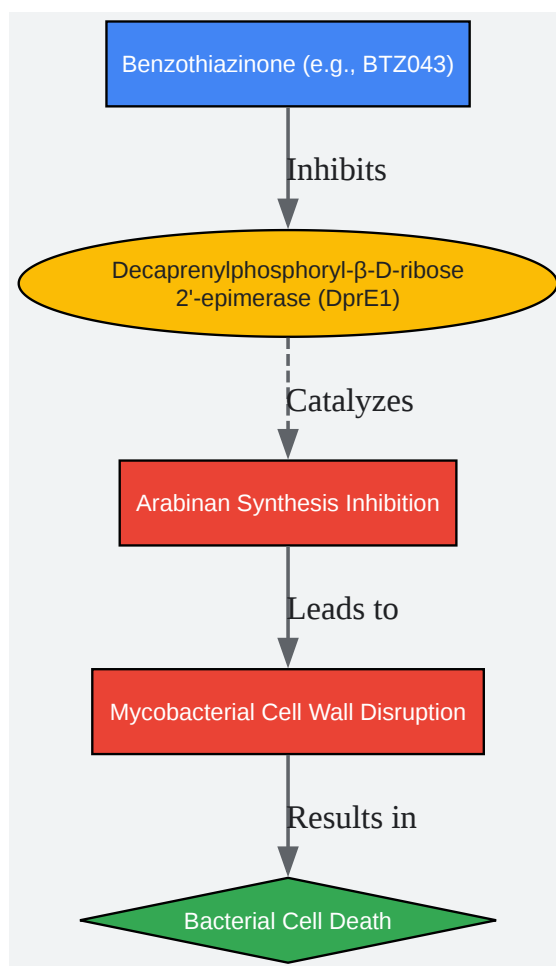
Visualizations

The following diagrams illustrate key concepts related to the synthesis and proposed mechanism of action of these compounds.



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Caption: One-pot synthesis of benzothiazinones.



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Caption: Proposed mechanism for antitubercular activity.

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